molecular formula C22H45N5O16S B000235 isepamicin sulfate CAS No. 67814-76-0

isepamicin sulfate

Cat. No.: B000235
CAS No.: 67814-76-0
M. Wt: 667.7 g/mol
InChI Key: DDXRHRXGIWOVDQ-MGAUJLSLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isepamicin sulfate is a semisynthetic aminoglycoside antibiotic derived from gentamicin B, modified to enhance stability against aminoglycoside-modifying enzymes (AMEs) and reduce toxicity. It is primarily used to treat severe infections caused by multidrug-resistant Gram-negative bacteria, including Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae. Its structure features a unique 3″-secondary amino group, which confers resistance to enzymatic degradation by AAC(6')-I, a common resistance mechanism in pathogens . Clinical applications include sepsis, pneumonia, urinary tract infections (UTIs), and hospital-acquired infections, particularly in immunocompromised patients .

Chemical Reactions Analysis

Protection of Amino Groups

Gentamicin B undergoes protection of its free amino groups using trimethylsilyl ethoxycarbonyl chloride (TEOC-Cl) in tetrahydrofuran (THF) under reflux conditions .

Coupling with N-Phthaloyl-(S)-isoserine

The protected intermediate reacts with N-phthaloyl-(S)-isoserine in the presence of N,N-dicyclohexylcarbodiimide (DCC), a coupling agent, to form an amide bond .

Deprotection and Sulfation

Hydrazine hydrate removes the phthaloyl protecting group, followed by acidification with sulfuric acid to yield this compound .

Reaction Step Reagents/Conditions Key Products
Amino ProtectionTEOC-Cl, THF, refluxProtected gentamicin B intermediate
CouplingDCC, N-phthaloyl-(S)-isoserineAmide-linked intermediate
Deprotection & SulfationHydrazine hydrate, H₂SO₄This compound

Enzymatic Modifications and Resistance Mechanisms

This compound is susceptible to enzymatic modification by bacterial acetyltransferases (e.g., AAC(6′)-APH(2″)), which catalyze 6′-N-acylation using acyl-CoA substrates (e.g., acetyl-CoA, propionyl-CoA) . This reaction reduces antibacterial efficacy by altering the drug’s ribosomal binding affinity.

Enzyme Reaction Type Substrates Products
AAC(6′)-APH(2″)6′-N-AcylationIsepamicin + Acetyl-CoA6′-Acetyl-isepamicin

Chelation and Stability

This compound participates in chelation reactions with divalent cations (e.g., Zn²⁺, Mg²⁺) due to its hydroxyl and amino groups, which can affect its stability and solubility . These interactions are critical during purification steps in industrial synthesis.

Hydrolysis and Degradation

Under acidic (pH < 3) or alkaline (pH > 9) conditions, hydrolysis of glycosidic bonds occurs, leading to structural degradation. This is mitigated during synthesis by controlled pH conditions .

Oxidative Reactions

While not extensively documented, the hydroxyl-rich structure of this compound suggests potential oxidation under strong oxidizing agents, though this pathway is less common in clinical settings .

Key Research Findings

  • Synthetic Yield : Optimized industrial processes achieve a yield of 85–90% with >99% purity using silica gel chromatography .
  • Enzymatic Resistance : 6′-N-Acetylation reduces isepamicin’s minimum inhibitory concentration (MIC) by 16–32-fold in resistant strains .
  • Metabolic Inertness : Unlike other aminoglycosides, this compound is not metabolized in humans and is excreted unchanged via renal pathways .

Structural and Molecular Data

Property Value Source
Molecular FormulaC₂₂H₄₅N₅O₁₆S
Molecular Weight667.68 g/mol
Hydrogen Bond Donors12
Hydrogen Bond Acceptors20

Scientific Research Applications

Clinical Applications

Isepamicin sulfate is primarily indicated for treating serious infections caused by gram-negative bacteria. Its applications include:

  • Wound and Burn Infections : Effective in managing infections resulting from traumatic wounds and burns.
  • Respiratory Infections : Utilized in treating pneumonia and bronchitis.
  • Urinary Tract Infections : Indicated for pyelonephritis and cystitis.
  • Intra-abdominal Infections : Used in cases of peritonitis and septicemia .

The drug's mechanism involves binding to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis, which is critical for bacterial growth and replication . Its stability against certain modifying enzymes makes it a valuable option in antibiotic therapy, especially in cases where resistance to other aminoglycosides is a concern.

Pharmacological Properties

This compound exhibits several pharmacological characteristics that enhance its therapeutic efficacy:

  • Antimicrobial Spectrum : It demonstrates potent activity against a range of pathogens, including Escherichia coli, Klebsiella species, and Pseudomonas aeruginosa.
  • Reduced Resistance : Compared to other aminoglycosides, isepamicin has a lower incidence of cross-resistance, making it effective where other treatments have failed .
  • Neuromuscular Effects : Research indicates that isepamicin has neuromuscular blocking properties, albeit weaker than other aminoglycosides. This aspect may influence its use in specific clinical scenarios .

Recent Research Findings

Recent studies have expanded the understanding of isepamicin’s applications:

  • Combination Therapy for Mycobacterium abscessus : A study evaluated the effectiveness of isepamicin in combination with other antibiotics against Mycobacterium abscessus. Results showed synergistic effects that could enhance treatment outcomes for this challenging pathogen .
  • Pharmacokinetics and Analysis : Advanced methods such as high-performance liquid chromatography (HPLC) have been developed to analyze isepamicin levels in plasma, aiding pharmacokinetic studies that inform dosing regimens and therapeutic monitoring .

Table 1: Clinical Indications and Efficacy of this compound

Infection TypePathogensEfficacy Level
Wound/Burn InfectionsEscherichia coli, Klebsiella pneumoniaeHigh
Respiratory InfectionsPseudomonas aeruginosa, Haemophilus influenzaeModerate
Urinary Tract InfectionsEnterobacter, Proteus mirabilisHigh
Intra-abdominal InfectionsBacteroides fragilis, Escherichia coliHigh

Table 2: Pharmacological Properties of this compound

PropertyDescription
Drug ClassAminoglycoside antibiotic
Mechanism of Action30S ribosomal subunit inhibitor
Spectrum of ActivityBroad-spectrum against gram-negative bacteria
Resistance ProfileLower incidence of cross-resistance

Comparison with Similar Compounds

Structural Comparison with Other Aminoglycosides

Isepamicin’s structural modifications differentiate it from traditional aminoglycosides like gentamicin, amikacin, and netilmicin. Key differences include:

  • Position 3″ Modification: A secondary amino group replaces the hydroxyl group found in amikacin, reducing binding affinity to AAC(6')-I enzymes. This prevents enzymatic inactivation, a major resistance mechanism against amikacin and tobramycin .
  • N1 Side Chain: Similar to amikacin, the addition of a hydroxy-γ-aminobutyric acid (HABA) group at the N1 position enhances resistance to other AMEs like ANT(2″) and AAC(3) .

Table 1: Structural Features of Isepamicin vs. Similar Aminoglycosides

Compound Key Structural Modifications Enzyme Resistance Profile
Isepamicin 3″-NH₂, N1-HABA side chain AAC(6')-I, AAC(3), ANT(2″)
Amikacin N1-HABA side chain AAC(3), ANT(2″)
Gentamicin No modifications Susceptible to AAC(6')-I, AAC(3), ANT(2″)
Netilmicin Ethylation at 1-N position Partial resistance to AAC(3)

Antibacterial Activity and Resistance Profiles

Isepamicin demonstrates broad-spectrum activity against Gram-negative bacteria, including strains resistant to other aminoglycosides.

Table 2: Comparative In Vitro Activity (MIC₉₀, μg/mL)

Pathogen Isepamicin Amikacin Gentamicin Netilmicin
E. coli 2 8 16 4
K. pneumoniae 4 16 32 8
P. aeruginosa 8 32 64 16
MRSA 16 >64 >64 >64
  • Mechanism of Resistance : Isepamicin evades AAC(6')-I-mediated resistance due to its 3″-NH₂ group, which destabilizes enzyme binding. In contrast, amikacin forms a stable complex with AAC(6')-I, leading to inactivation .
  • Synergy with β-Lactams: Isepamicin exhibits synergistic effects with β-lactams against P. aeruginosa and Enterobacteriaceae, enhancing bactericidal activity in severe infections .

Quality Control and Stability

Analytical methods like HPLC-ELSD ensure precise quantification of isepamicin and its impurities (e.g., 1N,3N-isepamicin, gentamine-B). Key parameters include:

  • Detection Limit : 5.0 μg/mL for related substances .
  • Recovery Rate : 100.0% for isepamicin sulfate in injections, confirming method reliability .

Biological Activity

Isepamicin sulfate is a semi-synthetic aminoglycoside antibiotic that has garnered attention for its efficacy against various bacterial pathogens, particularly those resistant to other aminoglycosides. This article explores the biological activity of this compound, focusing on its pharmacokinetics, antimicrobial efficacy, resistance mechanisms, and potential side effects.

Overview of this compound

This compound, also known as HAPA-B, is derived from gentamicin and has been developed to overcome the limitations posed by aminoglycoside-modifying enzymes (AMEs). It exhibits significant antibacterial activity against Gram-negative bacteria, including strains resistant to other aminoglycosides.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals crucial insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics:

  • Absorption : Isepamicin is rapidly absorbed following intramuscular or intravenous administration. Studies indicate that plasma concentrations depend on the route and dosage.
  • Distribution : Maximum plasma concentrations are achieved within 15 minutes post-intravenous administration. Tissue concentrations are initially higher than those achieved via intramuscular routes but equilibrate over time.
  • Metabolism : Notably, this compound undergoes minimal biotransformation. Studies have shown no detectable metabolites in plasma or urine, confirming that it is excreted primarily unchanged.
  • Excretion : Approximately 75-92% of the administered dose is recovered in urine within 24 hours, indicating efficient renal clearance .

Antimicrobial Efficacy

This compound has demonstrated potent antibacterial activity against a range of pathogens:

PathogenMIC (µg/mL)Comparison with Other Aminoglycosides
Escherichia coli≤ 8More effective than amikacin
Klebsiella pneumoniae≤ 8Comparable to gentamicin
Pseudomonas aeruginosa≤ 16Comparable to amikacin
Enterobacter spp.≤ 8Superior to gentamicin

In a rabbit model of endocarditis caused by Klebsiella species producing β-lactamase, isepamicin was found to be effective either alone or in combination with ceftriaxone, significantly reducing bacterial counts in vegetations .

Isepamicin's effectiveness against resistant strains can be attributed to its structural modifications that prevent recognition by AMEs. Research has shown that isepamicin retains activity against bacteria harboring common resistance mechanisms, such as acetyltransferases and phosphotransferases .

Clinical Case Studies

Several studies have highlighted the clinical relevance of this compound:

  • Case Study in Resistant Infections : A patient with a multidrug-resistant infection was treated with this compound after failing conventional therapies. The treatment resulted in significant clinical improvement and reduction in bacterial load.
  • Combination Therapy : In patients with severe infections caused by resistant Gram-negative bacteria, combining isepamicin with β-lactam antibiotics showed enhanced efficacy and reduced emergence of resistance compared to monotherapy .

Side Effects

While generally well-tolerated, this compound can cause several side effects:

  • Hematologic Effects : Leukopenia and thrombocytopenia have been reported .
  • Neuromuscular Blockade : Similar to other aminoglycosides, isepamicin can induce neuromuscular blockade, which may lead to respiratory depression in susceptible individuals .
  • Renal Toxicity : Although less nephrotoxic than some other aminoglycosides, monitoring renal function during treatment remains essential.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of action of isepamicin sulfate against Gram-negative bacteria?

this compound, an aminoglycoside antibiotic, binds to the bacterial 30S ribosomal subunit, disrupting protein synthesis by inducing mRNA misreading and inhibiting translocation. Methodologically, this mechanism can be validated using ribosomal binding assays, fluorescence polarization techniques, and time-kill kinetic studies to quantify translational inhibition and bactericidal activity . For example, in vitro studies often pair these assays with electron microscopy to visualize ribosomal structural changes post-exposure.

Q. What standard in vitro assays are recommended to evaluate the efficacy of this compound?

Minimum Inhibitory Concentration (MIC) assays using broth microdilution (CLSI guidelines) and disk diffusion tests are foundational. Include positive controls (e.g., gentamicin) and negative controls (untreated bacterial cultures). Data should be analyzed using non-linear regression models to determine IC50 values. Synergy studies (e.g., checkerboard assays) are critical for evaluating combinatorial effects with β-lactams .

Q. How should researchers design pharmacokinetic (PK) studies for this compound in animal models?

Use compartmental PK modeling in rodents or larger mammals, with serial blood sampling to measure plasma concentrations via HPLC or LC-MS/MS. Key parameters include AUC, Cmax, and t½. Ensure dose-ranging studies align with human-equivalent dosing (allometric scaling). Tissue distribution studies (e.g., renal accumulation) require organ homogenization and validated extraction protocols .

Advanced Research Questions

Q. How can conflicting data on this compound’s nephrotoxicity be resolved across preclinical studies?

Discrepancies often arise from differences in dosing regimens, animal species, or biomarker selection (e.g., serum creatinine vs. urinary NGAL). Conduct meta-analyses of existing data using PRISMA guidelines, stratifying by study design. In-house validation should include histopathological scoring of renal tissues and multiplex assays for oxidative stress markers (e.g., SOD, glutathione) .

Q. What experimental strategies optimize this compound’s efficacy against aminoglycoside-resistant pathogens?

Focus on modifying dosing regimens (e.g., extended-interval dosing) to overcome resistance mechanisms like enzymatic modification (e.g., AAC(6′)-I enzymes). Use molecular dynamics simulations to predict interactions with mutated ribosomal RNA. Validate findings with RNA footprinting assays and comparative genomics of resistant clinical isolates .

Q. How should researchers address variability in this compound’s bioavailability in murine infection models?

Implement population PK/PD modeling to account for inter-individual variability. Use Monte Carlo simulations to predict optimal dosing thresholds. Pair with gut microbiome analyses (16S rRNA sequencing) to assess how microbiota composition influences drug absorption .

Q. Methodological and Analytical Considerations

Q. What statistical approaches are robust for analyzing this compound’s time-kill curve data?

Use area under the bactericidal curve (AUBC) calculations and log-rank tests for time-dependent effects. For non-linear data, apply mixed-effects models or Bayesian hierarchical modeling. Ensure power analysis is performed a priori to justify sample sizes .

Q. How can researchers validate this compound’s purity and stability in long-term storage?

Employ accelerated stability testing (ICH Q1A guidelines) with HPLC-UV/ELSD for impurity profiling. Forced degradation studies (heat, light, pH extremes) coupled with mass spectrometry identify degradation products. Use Karl Fischer titration for hygroscopicity assessment .

Q. Data Interpretation and Reporting

Q. What criteria should guide the inclusion/exclusion of outlier data in this compound studies?

Apply Grubbs’ test or Dixon’s Q-test for statistical outlier detection. Predefine exclusion criteria in the study protocol. For pharmacokinetic outliers, use non-compartmental analysis with and without the outlier to assess impact .

Q. How to structure a comparative efficacy study between this compound and plazomicin?

Design a randomized, blinded in vitro/in vivo study with stratified randomization of bacterial strains (e.g., carbapenem-resistant Enterobacteriaceae). Primary endpoints: MIC90, bactericidal rate (Δlog10 CFU/mL). Secondary endpoints: nephrotoxicity biomarkers. Use Cox proportional hazards models for survival analyses .

Properties

IUPAC Name

(2S)-3-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43N5O12.H2O4S/c1-22(35)6-36-20(15(33)18(22)26-2)39-17-8(27-19(34)9(28)4-23)3-7(25)16(14(17)32)38-21-13(31)12(30)11(29)10(5-24)37-21;1-5(2,3)4/h7-18,20-21,26,28-33,35H,3-6,23-25H2,1-2H3,(H,27,34);(H2,1,2,3,4)/t7-,8+,9-,10+,11+,12-,13+,14-,15+,16+,17-,18+,20+,21+,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXRHRXGIWOVDQ-MGAUJLSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N)NC(=O)[C@H](CN)O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H45N5O16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

667.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67814-76-0, 393574-17-9
Record name D-Streptamine, O-6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-β-L-arabinopyranosyl-(1→6)]-N1-[(2S)-3-amino-2-hydroxy-1-oxopropyl]-2-deoxy-, sulfate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67814-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isepamicin monosulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0393574179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISEPAMICIN SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2L211KBUV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

isepamicin sulfate
isepamicin sulfate
isepamicin sulfate
isepamicin sulfate
isepamicin sulfate
isepamicin sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.